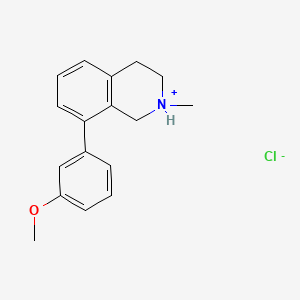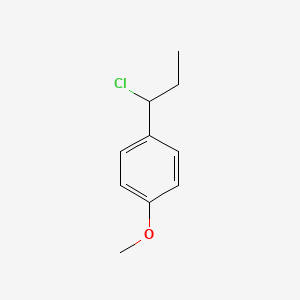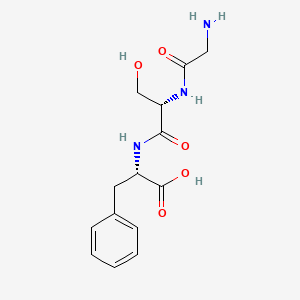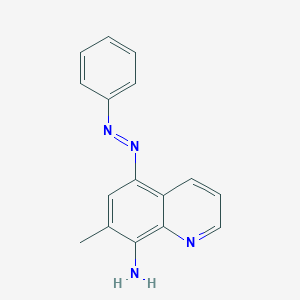![molecular formula C15H18ClN3 B13776307 Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride CAS No. 66104-53-8](/img/structure/B13776307.png)
Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Xylyl)azo]-o-toluidinium chloride is a chemical compound with the IUPAC name 4-(2,4-Dimethylphenyl)diazenyl-2-methylaniline hydrochloride. It is known for its vibrant color and is often used in various research and industrial applications .
Méthodes De Préparation
The synthesis of 4-[(2,4-Xylyl)azo]-o-toluidinium chloride typically involves the diazotization of 2,4-dimethylaniline followed by coupling with o-toluidine. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction . Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
4-[(2,4-Xylyl)azo]-o-toluidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.
Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Applications De Recherche Scientifique
4-[(2,4-Xylyl)azo]-o-toluidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in staining techniques to visualize cellular components and structures.
Medicine: Research studies utilize this compound to investigate its potential therapeutic effects and interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 4-[(2,4-Xylyl)azo]-o-toluidinium chloride involves its interaction with specific molecular targets, leading to changes in their structure or function. The azo bond in the compound can undergo cleavage or transformation, affecting the pathways and processes in which it is involved. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
4-[(2,4-Xylyl)azo]-o-toluidinium chloride can be compared with other azo compounds such as Oil Red O and Solvent Red 27. These compounds share similar structural features but differ in their specific applications and properties. For instance, Oil Red O is primarily used for staining lipids in biological samples, while Solvent Red 27 is used as a dye in various industrial applications . The unique combination of the xylyl and toluidinium groups in 4-[(2,4-Xylyl)azo]-o-toluidinium chloride gives it distinct properties and applications .
Propriétés
Numéro CAS |
66104-53-8 |
|---|---|
Formule moléculaire |
C15H18ClN3 |
Poids moléculaire |
275.77 g/mol |
Nom IUPAC |
4-[(2,4-dimethylphenyl)diazenyl]-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C15H17N3.ClH/c1-10-4-7-15(12(3)8-10)18-17-13-5-6-14(16)11(2)9-13;/h4-9H,16H2,1-3H3;1H |
Clé InChI |
UPYFEYYOKDBIFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)

![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)







